

# comparative study of hole mobility in different fluorene-based transport materials

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## A Comparative Guide to Hole Mobility in Fluorene-Based Transport Materials

In the landscape of organic electronics, the efficiency of charge transport is a cornerstone of device performance. For researchers and developers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the selection of a high-performance hole transport material (HTM) is critical. Fluorene-based polymers and small molecules have emerged as a prominent class of HTMs, prized for their high thermal stability, excellent film-forming properties, and tunable electronic characteristics. This guide provides a comparative analysis of hole mobility in several key fluorene-based materials, supported by experimental data and detailed methodologies, to aid in the informed selection and application of these materials.

### The Significance of Hole Mobility

Hole mobility ( $\mu_h$ ) is a measure of how quickly a positive charge carrier (a "hole") can move through a material under the influence of an electric field. In organic semiconductors, which are characterized by a disordered arrangement of molecules, charge transport occurs via a

"hopping" mechanism between localized states. Higher hole mobility leads to lower device operating voltages, improved power efficiency, and faster device response times. The molecular structure of the fluorene-based material—including its backbone planarity, intermolecular packing, and the presence of electron-donating or -withdrawing moieties—profoundly influences its hole mobility.

## Comparative Analysis of Fluorene-Based Hole Transport Materials

The following table summarizes the hole mobility of several widely studied fluorene-based polymers. These values have been determined by various experimental techniques, and it is important to note that direct comparisons should be made with consideration of the measurement method and sample preparation conditions, as these can significantly impact the results.<sup>[1]</sup>

Material Name	Abbreviation	Chemical Structure	Reported Hole Mobility (cm <sup>2</sup> /Vs)	Measurement Technique	Reference
Poly(9,9-dioctylfluorene)	PFO	[Image of PFO chemical structure]	10 <sup>-2</sup> to 5x10 <sup>-5</sup>	Time-of-Flight (TOF)	[1]
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N-(4-butylphenyl)diphenylamine)]	TFB	[Image of TFB chemical structure]	2 x 10 <sup>-3</sup> to 0.01	Time-of-Flight (TOF)	[2][3][4][5][6][7]
Poly(9,9-dioctylfluorene-alt-benzothiadiazole)	F8BT	[Image of F8BT chemical structure]	2.2 x 10 <sup>-3</sup>	Micro Field-Effect Transistor (μFET)	[8]
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene	2M-DDF	[Image of 2M-DDF chemical structure]	4.65 x 10 <sup>-4</sup>	Space-Charge Limited Current (SCLC)	[9][10]

#### Key Observations:

- Poly(9,9-dioctylfluorene) (PFO), a foundational blue-emitting polymer, exhibits a wide range of hole mobilities. This variability is largely attributed to its complex phase behavior and the degree of structural order in the film.[1] Annealing the film can irreversibly increase the hole mobility by promoting crystallization.[11]

- Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N-(4-butylphenyl)diphenylamine)] (TFB) is a copolymer that incorporates a triarylamine moiety, a well-known hole-transporting unit. This results in significantly higher and more consistent hole mobilities compared to the PFO homopolymer. [2][3][4][5][6][7] TFB often exhibits non-dispersive hole transport, indicating a narrow distribution of transport states and minimal trapping.[3]
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) is a donor-acceptor copolymer known for its green emission. While it is often considered a better electron transporter due to the electron-withdrawing benzothiadiazole unit, it also demonstrates respectable hole mobility.[8] [12][13] The balance of electron and hole transport in F8BT is a key attribute for its use in light-emitting devices.[14][15][16]
- 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) is a small molecule HTM that incorporates diphenylamino groups onto a fluorene core. Its high hole mobility, which surpasses that of the widely used TPD, is attributed to good film-forming properties.[9] [10]

## Experimental Methodologies for Determining Hole Mobility

The accurate determination of hole mobility is crucial for materials development and device optimization. Several techniques are commonly employed, each with its own principles and considerations.

### Time-of-Flight (TOF) Photocurrent Measurement

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers.[17][18]

Principle: A thin film of the organic semiconductor is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates a sheet of charge carriers (holes, in this case) near one of the electrodes. Under an applied electric field, these holes drift across the film to the collecting electrode. The time it takes for the carriers to traverse the film, known as the transit time ( $\tau_t$ ), is measured from the resulting photocurrent transient. The mobility ( $\mu$ ) is then calculated using the equation:

$$\mu = L^2 / (V * \tau)$$

where L is the film thickness and V is the applied voltage.

#### Experimental Protocol: Time-of-Flight (TOF) Measurement

- Sample Preparation:
  - Prepare a substrate, typically indium tin oxide (ITO) coated glass, which serves as the transparent bottom electrode.
  - Deposit a thin film of the fluorene-based material onto the ITO substrate using a suitable technique such as spin-coating or vacuum evaporation. The film thickness should typically be in the range of 1-10  $\mu\text{m}$ .[\[18\]](#)
  - Deposit a semi-transparent top metal electrode (e.g., aluminum) by thermal evaporation. The active device area is defined by the overlap of the top and bottom electrodes.
- Measurement Setup:
  - Mount the sample in a cryostat to allow for temperature-dependent measurements.
  - Apply a DC voltage across the sample using a voltage source.
  - Use a pulsed laser with a wavelength that is strongly absorbed by the material to generate charge carriers near the transparent electrode.
  - Measure the transient photocurrent using a fast oscilloscope connected in series with the sample.
- Data Analysis:
  - Identify the transit time ( $\tau$ ) from the photocurrent transient. For non-dispersive transport, this is often observed as a "knee" or plateau followed by a drop-off in the current.
  - Calculate the hole mobility using the equation provided above.

- Repeat the measurement at different applied electric fields and temperatures to investigate the field and temperature dependence of the mobility.



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Caption: Experimental workflow for Time-of-Flight (TOF) measurement.

## Space-Charge Limited Current (SCLC) Measurement

The Space-Charge Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in materials where ohmic injection contacts can be formed.[19][20]

Principle: In a device with ohmic contacts, at low applied voltages, the current follows Ohm's law. As the voltage is increased, the injected charge carrier density exceeds the intrinsic carrier density, and a space-charge region forms. In this regime, the current becomes limited by the mobility of the charge carriers and is described by the Mott-Gurney law for a trap-free semiconductor:[20]

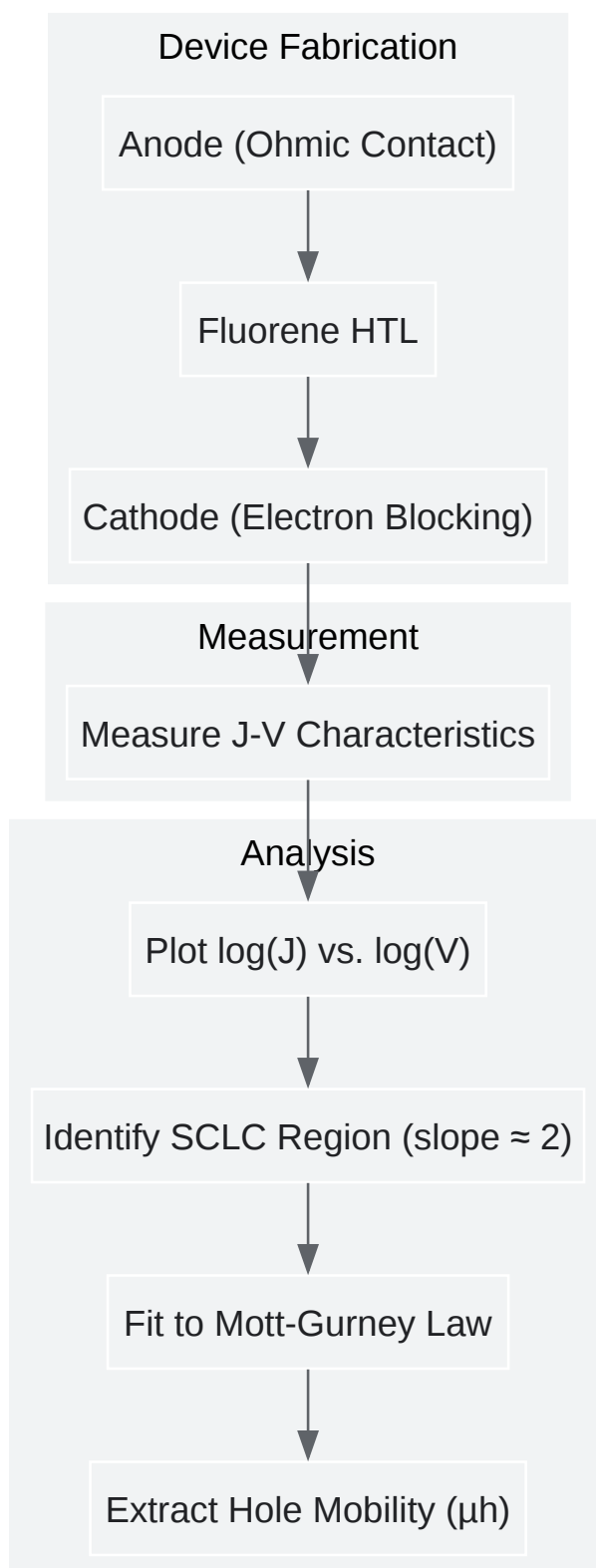
$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$$

where  $J$  is the current density,  $\epsilon_0$  is the permittivity of free space,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the mobility,  $V$  is the applied voltage, and  $L$  is the device thickness. By fitting the current-voltage (J-V) characteristics in the SCLC regime, the mobility can be extracted.

Experimental Protocol: Space-Charge Limited Current (SCLC) Measurement

- Device Fabrication:
  - Fabricate a hole-only device with the structure: Substrate / Anode / Hole Transport Layer (the fluorene-based material) / Cathode.

- To ensure ohmic hole injection, the work function of the anode should be well-aligned with the highest occupied molecular orbital (HOMO) of the fluorene material. Molybdenum trioxide ( $\text{MoO}_3$ ) is often used as an effective hole injection layer for materials with deep HOMO levels like PFO and F8BT.[14][15][16][21] The cathode should have a high work function to block electron injection.
- Electrical Characterization:
  - Measure the current density-voltage (J-V) characteristics of the device in the dark using a source-measure unit.
- Data Analysis:
  - Plot the J-V curve on a log-log scale.
  - Identify the region where the slope is approximately 2, which corresponds to the SCLC regime.[22]
  - Fit this region of the data to the Mott-Gurney equation to extract the hole mobility.



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Caption: SCLC measurement and analysis workflow.

## Charge Extraction by Linearly Increasing Voltage (CELIV)

The Charge Extraction by Linearly Increasing Voltage (CELIV) technique is a powerful method for determining charge carrier mobility and density, particularly in disordered materials and functional devices like solar cells.[\[23\]](#)[\[24\]](#)

Principle: A linearly increasing reverse voltage pulse is applied to the device. This voltage ramp extracts the mobile charge carriers present in the material. The extracted charge results in a current transient. The time at which the extraction current reaches its peak ( $t_{max}$ ) is related to the transit time of the carriers. The mobility can be calculated using the equation:

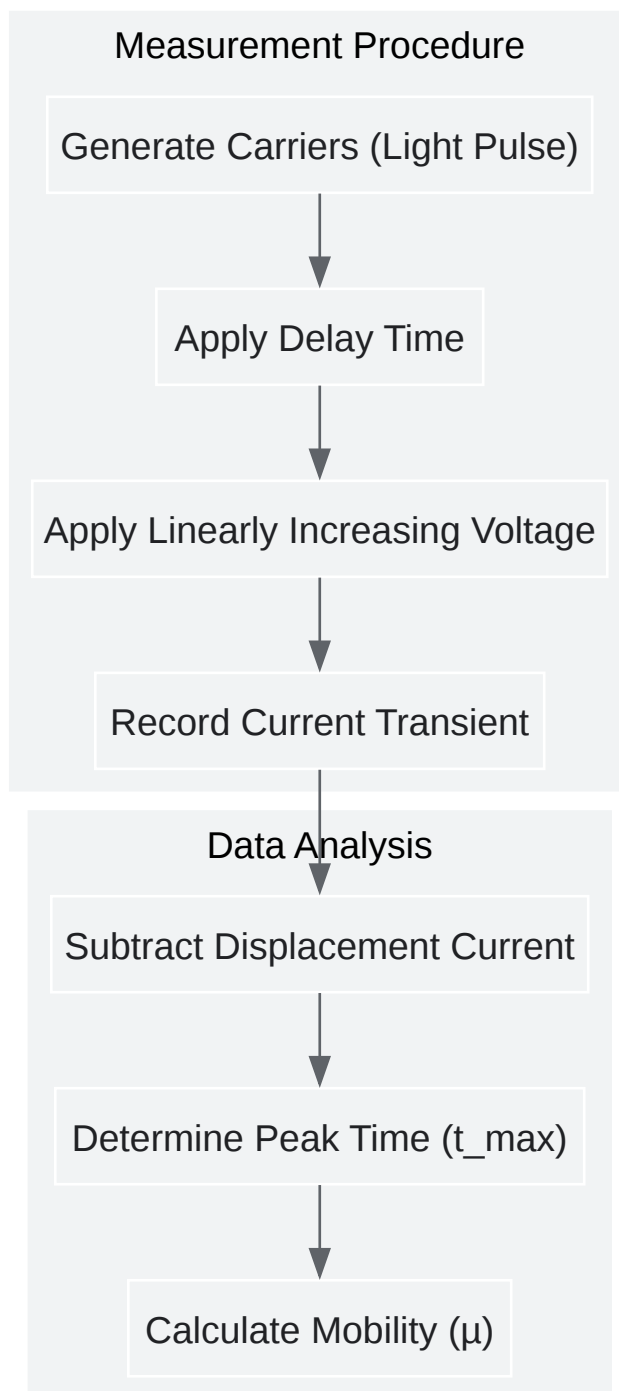
$$\mu = 2 * L^2 / (3 * A * t_{max}^2)$$

where  $L$  is the film thickness and  $A$  is the voltage ramp rate ( $A = dV/dt$ ). Photo-CELIV is a variation where charge carriers are first generated by a light pulse before the extraction voltage is applied.[\[24\]](#)

### Experimental Protocol: Photo-CELIV Measurement

- Device Preparation:
  - Fabricate a device with a structure similar to that used for TOF or SCLC measurements.
- Measurement Procedure:
  - Apply an initial offset voltage (often near the open-circuit voltage for solar cells) to the device.
  - Illuminate the sample with a short, intense light pulse to generate a population of free electrons and holes.
  - After a variable delay time, apply a linearly increasing reverse voltage ramp.
  - Record the resulting current transient with an oscilloscope.
- Data Interpretation:

- Subtract the displacement current (measured without the light pulse) from the total current transient to obtain the extraction current due to the photogenerated carriers.
- Determine the time to the peak of the extraction current ( $t_{max}$ ).
- Calculate the mobility using the CELIV equation.

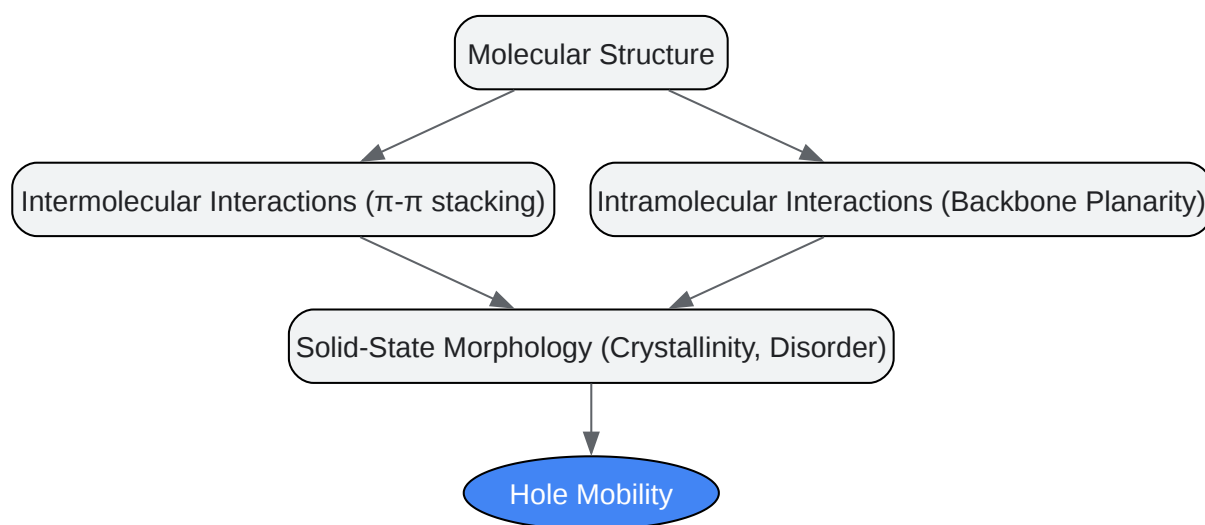


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Caption: The procedural flow for Photo-CELIV measurements.

## Structure-Property Relationships in Fluorene-Based HTMs

The observed differences in hole mobility among these fluorene-based materials can be rationalized by considering their molecular structures and the resulting solid-state morphology.



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